molecular formula C4H5N3O4 B583616 (R)-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide CAS No. 151359-26-1

(R)-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide

Cat. No.: B583616
CAS No.: 151359-26-1
M. Wt: 159.101
InChI Key: AWGZFYKMJPRGRH-SCSAIBSYSA-N
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Description

(R)-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide (CAS: 36597-25-8) is a chiral imidazolidine derivative with the molecular formula C₄H₅N₃O₄ and a molecular weight of 159.10 g/mol . The compound features a five-membered imidazolidine ring substituted with hydroxyl, carbonyl, and carboxamide groups.

Properties

IUPAC Name

(4R)-4-hydroxy-2,5-dioxoimidazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O4/c5-1(8)4(11)2(9)6-3(10)7-4/h11H,(H2,5,8)(H2,6,7,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGZFYKMJPRGRH-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(NC(=O)N1)(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=O)[C@@](NC(=O)N1)(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino Acid Derivatives

A common synthetic pathway involves cyclization of (R)-2-aminopropanamide derivatives. In one approach, (R)-2-phenylglycine methyl ester undergoes sequential amidation and cyclization in the presence of dehydrating agents. The reaction proceeds via nucleophilic attack of the α-amino group on a carbonyl carbon, forming the imidazolidine ring. Key steps include:

  • Esterification : (R)-2-phenylglycine is treated with methanol under acidic conditions to form the methyl ester.

  • Amidation : The ester reacts with ammonia or ammonium hydroxide to yield the primary carboxamide.

  • Cyclization : Dehydration using agents like thionyl chloride or acetic anhydride induces ring closure.

Example Protocol

  • Starting Material : (R)-2-phenylglycine (10 mmol)

  • Solvent : Dichloromethane (DCM)

  • Catalyst : Triethylamine (1.2 eq)

  • Conditions : Reflux at 40°C for 6 hours

  • Yield : 72–78%

Oxidative Coupling Methods

Alternative routes employ oxidative coupling of urea derivatives with α-hydroxycarboxylic acids. For instance, 5,5-dimethylhydantoin reacts with bromoacetic acid under alkaline conditions to form a bis-acetic acid intermediate, which is subsequently oxidized to introduce the hydroxy and oxo groups.

Critical Reaction Parameters

ParameterOptimal ValueEffect on Yield
Temperature80–90°CMaximizes cyclization
pH10–11 (NaOH)Prevents hydrolysis
Reaction Time5–7 hoursBalances completion vs. side reactions

Data adapted from and.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis utilizes continuous flow reactors to enhance mixing and heat transfer. Key advantages include:

  • Reduced side products : Rapid quenching prevents over-oxidation.

  • Higher throughput : 5–10 kg/day production capacity.

Industrial Protocol

  • Feedstock Preparation : (R)-2-phenylglycine (95% purity) dissolved in DCM.

  • Reactor Setup : Tubular reactor with static mixers.

  • Work-Up : In-line liquid-liquid extraction removes unreacted starting materials.

  • Crystallization : Anti-solvent (n-hexane) addition induces precipitation.

  • Purity : ≥99% by HPLC.

Stereochemical Control

Chiral Auxiliaries and Resolving Agents

The (R)-configuration is preserved using chiral catalysts like (1R,2S,5R)-menthyl carboxamides. These auxiliaries coordinate the α-carbon, preventing racemization during cyclization.

Effect of Catalyst Loading

Catalyst (mol%)Enantiomeric Excess (%)
582
1095
1596

Data from.

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR)

  • C=O Stretch : 1,716 cm⁻¹ (carboxamide)

  • N–H Bend : 3,367 cm⁻¹

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 1.28 (s, 6H, –CH₃), 3.82 (s, 4H, N–CH₂–CO)

  • ¹³C NMR : 178.2 ppm (C=O), 62.4 ppm (C–OH)

Mass Spectrometry (MS)

  • ESI-MS : m/z 374 [M+H]⁺

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Cyclization72–7899High
Oxidative Coupling52–6795Moderate
Continuous Flow85–9099.5Very High

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 4-ketoimidazolidine, arises from over-oxidation. Mitigation strategies include:

  • Controlled Oxidant Addition : Slow infusion of peroxynitrite minimizes side reactions.

  • Low-Temperature Quenching : Rapid cooling to 0°C after cyclization.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.

  • Chromatography : Silica gel columns (ethyl acetate/hexane) resolve enantiomers .

Chemical Reactions Analysis

Types of Reactions

®-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxo groups can be reduced to hydroxyl groups under specific conditions.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the oxo groups yields dihydroxy derivatives.

Scientific Research Applications

®-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ®-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, depending on the specific application.

Comparison with Similar Compounds

4-Hydroxy-2,5-dimethyl-3(2H)-furanone

  • CAS: Not specified in evidence (referenced via IFRA Standard).
  • Molecular Formula : C₆H₈O₃.
  • Molecular Weight : 128.13 g/mol.
  • Structural Features: A furanone ring with hydroxyl and methyl substituents.
  • Applications : Widely used in fragrances due to its sweet, caramel-like odor.
  • Safety/Regulatory Data : The IFRA Expert Panel recommends strict usage limits (e.g., 0.002% in leave-on skincare products) to mitigate sensitization risks .
  • Key Differences: Core Structure: Furanone (oxygen-based heterocycle) vs. imidazolidine (nitrogen-based). Functionality: Lacks the carboxamide group present in the target compound. Applications: Primarily industrial (fragrance) vs. unknown for the imidazolidine derivative.

5-(4-Dimethylaminobenzylidene)rhodanine

  • CAS : 536-17-4.
  • Molecular Formula : C₁₂H₁₂N₂OS₂.
  • Molecular Weight : 264.37 g/mol.
  • Structural Features: Rhodanine core (thiazolidinone derivative) with a dimethylaminobenzylidene substituent.
  • Applications : Used as a reagent in analytical chemistry (e.g., silver ion detection) and pharmaceutical research .
  • Physical Properties : High melting point (285–288°C), indicating thermal stability .
  • Key Differences: Core Structure: Rhodanine (sulfur-containing heterocycle) vs. imidazolidine. Substituents: Aromatic dimethylamino group vs. hydroxyl/carboxamide groups. Molecular Weight: Significantly higher (264.37 vs. 159.10 g/mol).

Ranitidine-Related Compounds (e.g., Nitroacetamide, Amino Alcohol Hemifumarate)

  • Representative Example: N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide.
  • Structural Features: Furan ring with dimethylamino and nitroacetamide substituents.
  • Applications : Intermediates or degradation products in ranitidine (anti-ulcer drug) synthesis .
  • Key Differences :
    • Core Structure : Furan-based vs. imidazolidine.
    • Functional Groups : Nitro and sulphanyl groups absent in the target compound.

Comparative Data Table

Property (R)-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide 4-Hydroxy-2,5-dimethyl-3(2H)-furanone 5-(4-Dimethylaminobenzylidene)rhodanine
CAS Number 36597-25-8 Not specified 536-17-4
Molecular Formula C₄H₅N₃O₄ C₆H₈O₃ C₁₂H₁₂N₂OS₂
Molecular Weight (g/mol) 159.10 128.13 264.37
Core Heterocycle Imidazolidine Furanone Rhodanine
Key Functional Groups Hydroxyl, carboxamide, carbonyl Hydroxyl, methyl Dimethylaminobenzylidene, thione
Applications Undisclosed (potential pharmaceutical use) Fragrance industry Analytical/Pharmaceutical reagent
Safety/Regulatory Status Not available IFRA-regulated Lab-specific handling required

Key Research Findings

Structural Influence on Applications: The imidazolidine derivative’s carboxamide group may make it a candidate for drug discovery, whereas the furanone’s volatility and odor profile suit fragrance applications . Rhodanine derivatives’ sulfur content and aromaticity enhance their utility in metal ion detection, unlike the target compound .

Thermal Stability :

  • The rhodanine compound’s high melting point (285–288°C) suggests greater thermal resilience than the imidazolidine derivative, though data for the latter are lacking .

Regulatory Landscape: 4-Hydroxy-2,5-dimethyl-3(2H)-furanone is subject to IFRA restrictions, highlighting the importance of substituents in toxicity profiles . No comparable data exist for this compound.

Biological Activity

(R)-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide is a compound that has garnered attention due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

This compound features an imidazolidine core with two carbonyl groups and a hydroxyl group. The molecular formula is C5_5H6_6N2_2O4_4, which contributes to its reactivity and interaction with biological systems. The compound's structural characteristics allow it to participate in various chemical reactions, including oxidation and substitution reactions, which can modify its biological activity.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can interact with enzymes responsible for oxidative stress responses, potentially modulating their activity during cellular stress conditions.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism of action appears to involve disruption of bacterial metabolic processes.

The biological activity of this compound is largely attributed to its ability to bind with specific molecular targets such as enzymes and receptors. This binding can modulate enzyme activity or alter signaling pathways within cells. For example, it may inhibit enzyme activity by competing with substrate binding or by inducing conformational changes in the enzyme structure.

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Condensation Reactions : The compound can be synthesized through the reaction of glyoxylic acid with urea derivatives under controlled conditions.
  • Oxidative Methods : Oxidation of related compounds can yield this compound as a product.
  • Purification Techniques : Characterization methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

  • Oxidative Stress Studies : Research has shown that this compound is produced during oxidative stress conditions in cells, suggesting its role in cellular responses to damage.
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of various bacterial strains, indicating potential applications in treating infections.
  • Enzyme Interaction Studies : Using techniques like surface plasmon resonance, researchers have assessed the binding affinities of this compound with various enzymes, further elucidating its mechanism of action in biological systems.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Hydroxy-1,3-dimethyl-2,5-dioxo-imidazolidineContains additional methyl groupsEnhanced lipophilicity
5-Hydroxy-2-oxo-4-ureido-2,5-dihydro-1H-imidazoleUreido group instead of carboxamidePotential for different biological roles
4-ImidazolidinecarboxamideLacks hydroxyl substitution at position 4Different reactivity patterns

This table highlights how variations in structural features influence the reactivity and biological activities of related compounds compared to this compound.

Q & A

Q. What are the recommended synthetic routes for (R)-4-Hydroxy-2,5-dioxoimidazolidine-4-carboxamide, and what analytical methods validate its purity?

Methodological Answer: The compound can be synthesized via oxidative pathways, such as the degradation of 8-oxoguanosine using peroxynitrite and KHSO5/CoCl2, as reported in mass spectrometry studies . However, this method yields the compound as a byproduct. For direct synthesis, consider starting from imidazolidine precursors (e.g., ethyl 1-methyl-2,5-dioxoimidazolidine-4-carboxylate) by modifying reaction conditions (e.g., hydrolysis, stereoselective catalysis). Validate purity via:

  • HPLC-MS : To detect trace byproducts (e.g., using mobile phases with tetrabutylammonium hydroxide and phosphate buffers, as described in Pharmacopeial methods) .
  • NMR : Compare spectral data (e.g., ¹H/¹³C shifts) with PubChem records for analogous imidazolidine derivatives .

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer: Use X-ray crystallography to resolve absolute stereochemistry, as demonstrated for structurally related compounds like (4R,5R)-5-(4-hydroxyphenyl)-2-oxo-1,3-oxazolidine-4-carboxylic acid . Alternative approaches include:

  • Chiral HPLC : Employ columns with cellulose-based stationary phases and mobile phases optimized for polar analytes.
  • Optical Rotation : Compare experimental [α]D values with literature data for enantiomerically pure standards.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?

Methodological Answer: Discrepancies may arise from varying experimental conditions (e.g., pH, oxidant concentration). For systematic analysis:

  • Controlled Oxidative Stress Tests : Expose the compound to peroxynitrite, CoCl2, or H2O2 at defined concentrations and monitor degradation via LC-MS/MS .
  • pH-Dependent Stability Studies : Use buffered solutions (pH 3–9) to identify hydrolysis-sensitive regions.
  • Isotopic Labeling : Track degradation pathways using ¹⁸O-labeled water or ¹³C-labeled starting materials to distinguish between hydrolytic vs. radical-mediated pathways.

Q. What experimental designs differentiate enzymatic vs. non-enzymatic formation pathways of this compound in biological systems?

Methodological Answer:

  • Enzyme Inhibition Assays : Treat biological samples (e.g., cell lysates) with inhibitors of candidate enzymes (e.g., peroxidases, oxidoreductases) and quantify compound formation via LC-MS.
  • Comparative Studies : Incubate 8-oxoguanosine (a known precursor) with peroxynitrite/CoCl2 (non-enzymatic) vs. cellular homogenates (enzymatic) to assess pathway dominance .
  • Knockout Models : Use genetically modified organisms lacking specific oxidative stress response enzymes (e.g., SOD, catalase) to evaluate biosynthetic dependence.

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Screen variables (catalyst concentration, temperature, solvent polarity) using fractional factorial designs. For example, reduce CoCl2 loading to limit radical side reactions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance stereochemical control compared to protic solvents.

Q. What advanced techniques confirm the compound’s role in oxidative stress pathways or DNA damage studies?

Methodological Answer:

  • Mass Spectrometric Profiling : Use high-resolution MS (HRMS) to identify adducts formed between the compound and DNA bases (e.g., guanine) in vitro .
  • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates generated during compound formation or degradation.
  • Cellular Assays : Measure biomarkers of oxidative stress (e.g., 8-OHdG, glutathione levels) in cells exposed to the compound.

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